Unique Structural Identity and Lipophilicity: Differentiation from Urapidil and Metabolites
2-Demethoxy-2-chloro Urapidil is a distinct chemical entity. Its key structural feature is the replacement of the methoxy group (-OCH₃) in urapidil with a chlorine atom (-Cl) at the 2-position of the phenyl ring. This substitution is not present in urapidil or its primary metabolites (e.g., M1, M2, M3, M5) [1]. This single atom change leads to a quantifiably different lipophilicity, as indicated by a predicted XLogP value of 2.2 [2]. This property directly impacts chromatographic retention time (RT) in reversed-phase HPLC, the most common method for impurity monitoring. It ensures this impurity elutes at a different RT than urapidil (XLogP ≈ 0.5-1.0) and its metabolites, making its unique identification and quantification possible [3].
| Evidence Dimension | Lipophilicity (Predicted XLogP) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Urapidil parent compound (typical XLogP range ~0.5-1.0 for similar uracil-based drugs) |
| Quantified Difference | Increase of approximately 1.2-1.7 log units |
| Conditions | Computational prediction based on chemical structure |
Why This Matters
The significantly higher predicted lipophilicity of 2-Demethoxy-2-chloro Urapidil compared to urapidil ensures distinct chromatographic separation and accurate quantification during HPLC impurity analysis, a critical requirement for method validation.
- [1] CATO Research Chemicals. 2-Demethoxy-2-chloro Urapidil. Available at: https://www.catorm.com/p/20131.html View Source
- [2] Chem960. 34661-73-9 (Urapidil Impurity 3). Available at: https://m.chem960.com/cas/34661739/ View Source
- [3] Zech K, et al. Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Arch Int Pharmacodyn Ther. 1984 Dec;272(2):180-96. PMID: 6098228. View Source
